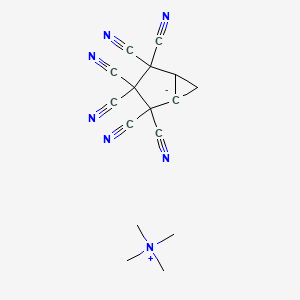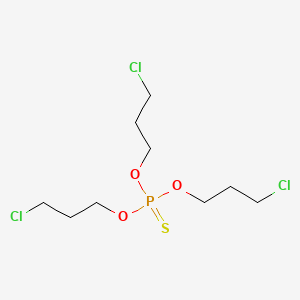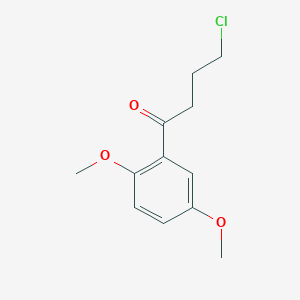
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.7017 . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Scientific Research Applications
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one: This compound has a similar structure but with different positions of the methoxy groups, leading to variations in chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a shorter carbon chain, which affects its physical and chemical properties.
4-Chloro-1-(2,5-dimethoxyphenyl)pentan-1-one: This compound has a longer carbon chain, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
91767-62-3 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-9-5-6-12(16-2)10(8-9)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
XGAKZRFVYWWEKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


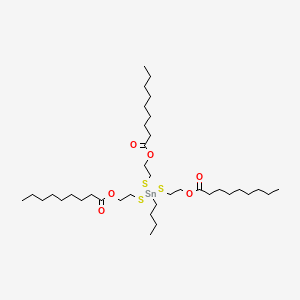
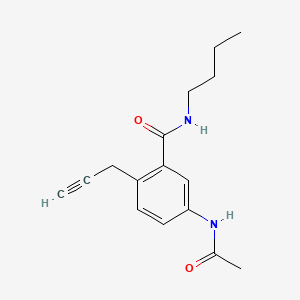
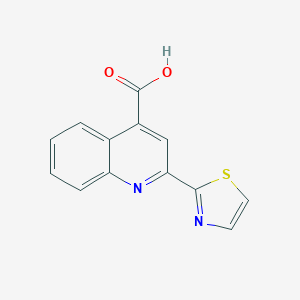
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
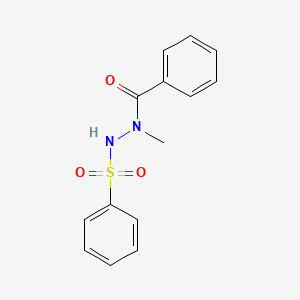
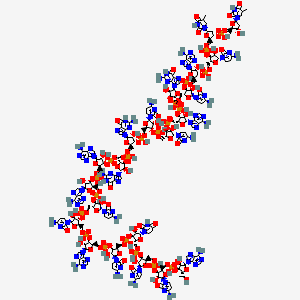

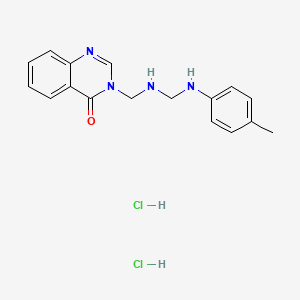
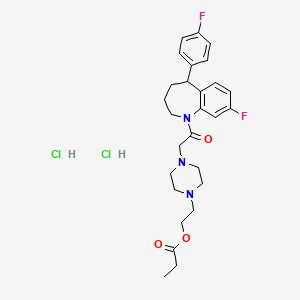
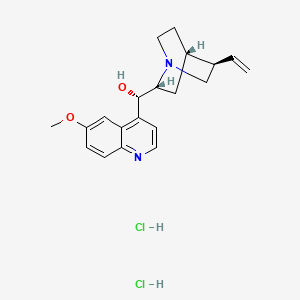
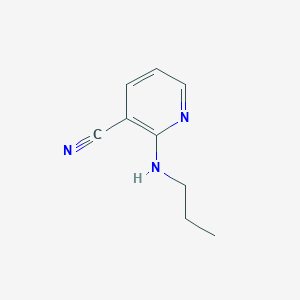
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
